(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2-dibromo-1,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJTIGMBINNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371617 | |
| Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40193-72-4 | |
| Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 1,2 Dibromo 1,2,2 Trifluoroethyl Benzene and Analogues
Elucidation of Substitution Mechanisms
The presence of two bromine atoms on the ethyl chain of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene makes it a substrate ripe for nucleophilic substitution reactions. The specific pathways of these substitutions are dictated by a number of factors, including the nature of the nucleophile, the solvent, and the inherent properties of the substrate itself.
Nucleophilic Substitution Pathways on Halogenated Aromatics
While the user's outline specifies halogenated aromatics, the core focus of the provided structure is on the reactions of the substituted ethyl chain. Nucleophilic substitution reactions on the ethyl group of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. nih.gov The benzylic position (the carbon atom attached to both the phenyl ring and a bromine atom) is particularly susceptible to substitution.
An S(_N)1 reaction would involve the initial departure of a bromide ion to form a benzylic carbocation. This carbocation would be stabilized by resonance with the adjacent phenyl ring. The subsequent attack of a nucleophile would lead to the substitution product. The presence of electron-withdrawing fluorine atoms on the adjacent carbon would, however, destabilize this carbocation, making the S(_N)1 pathway less favorable.
Conversely, an S(_N)2 reaction would involve a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. nih.gov This pathway is generally favored for primary and less sterically hindered secondary halides. libretexts.org Given the structure of this compound, S(_N)2 reactions at the benzylic position are a plausible mechanistic route, especially with strong nucleophiles. nih.govlibretexts.org
Recent studies on the nucleophilic fluorine substitution of similar α-carbonyl benzyl (B1604629) bromides have shown that both S(_N)1 and S(_N)2 pathways can be operative, depending on the reaction conditions and reagents used. For instance, the use of Et(_3)N·3HF has been effective for the bromine-fluorine exchange on various benzylic bromides. nih.govnii.ac.jprsc.orgresearchgate.net
| Substitution Pathway | Key Features | Favored by |
| S(_N)1 | Two-step mechanism via a carbocation intermediate. | Polar protic solvents, weak nucleophiles, tertiary or resonance-stabilized substrates. |
| S(_N)2 | One-step concerted mechanism. | Polar aprotic solvents, strong nucleophiles, unhindered substrates. |
Role of Bromine Atoms as Leaving Groups
In nucleophilic substitution reactions, the facility of the reaction is highly dependent on the ability of the leaving group to depart. Bromine is an excellent leaving group because the bromide ion (Br) is a stable, weak base. libretexts.org In the context of this compound, both bromine atoms are potential leaving groups.
The bromine atom at the benzylic position is generally more reactive towards nucleophilic substitution than the bromine on the terminal carbon. This is due to the electronic stabilization of the transition state by the adjacent phenyl ring in both S(_N)1 and S(_N)2 mechanisms. In an S(_N)1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an S(_N)2 pathway, the p-orbitals of the phenyl ring can overlap with the transition state, lowering its energy.
The relative ease of departure of a leaving group can be correlated with the pKa of its conjugate acid. For the halogens, the acidity of the hydrohalic acids increases down the group (HF < HCl < HBr < HI), indicating that iodide is the best leaving group and fluoride (B91410) is the poorest. libretexts.org Bromide is thus a very effective leaving group, making substitutions on this compound kinetically favorable.
Benzyne (B1209423) Intermediates in Substitution Reactions
Benzyne intermediates are highly reactive species formed in some nucleophilic aromatic substitution reactions, typically from aryl halides under the action of a very strong base. The mechanism involves the elimination of a proton and a halide from adjacent carbons on the aromatic ring, forming a transient triple bond within the ring. This highly strained intermediate then rapidly reacts with a nucleophile.
While benzyne intermediates are a key aspect of nucleophilic substitution on the aromatic ring itself, their formation from this compound would require the removal of a proton from the benzene (B151609) ring and a leaving group from an adjacent ring carbon. The provided outline focuses on reactions at the ethyl sidechain. Therefore, the formation of benzyne from this specific substrate is not the primary substitution pathway under typical conditions aimed at modifying the ethyl group.
Mechanistic Aspects of Reduction Reactions
The reduction of this compound offers a pathway to unsaturated derivatives, which are valuable synthetic intermediates. These reactions typically involve the removal of the two bromine atoms.
Formation of Unsaturated Fluoroethylbenzene Derivatives
The reduction of vicinal dihalides, such as this compound, is a well-established method for the synthesis of alkenes. publish.csiro.aulibretexts.org In this case, the elimination of the two bromine atoms leads to the formation of a carbon-carbon double bond, yielding trifluoro-substituted styrene (B11656) derivatives. The primary product would be α,β,β-trifluorostyrene.
The stereochemistry of the resulting alkene can be influenced by the reaction mechanism. For example, the electrochemical reduction of vicinal dibromides has been shown to proceed through a stepwise addition of electrons, which allows for bond rotation in the intermediate radical anion, potentially leading to a mixture of (E) and (Z) isomers. publish.csiro.au The specific stereochemical outcome of the reduction of this compound would depend on the relative stabilities of the possible conformations of the intermediate and the kinetics of the second electron transfer and bromide elimination steps. The synthesis of stereochemically pure (E)- and (Z)-β-bromostyrenes has been achieved through the stereoselective reduction of the corresponding β,β-dibromostyrenes, highlighting the possibility of controlling the stereochemical outcome in similar systems. nih.gov
Role of Reducing Agents and Reaction Conditions
A variety of reducing agents and reaction conditions can be employed for the dehalogenation of vicinal dihalides. These include metals, such as zinc, and electrochemical methods. publish.csiro.austackexchange.com
The reduction by zinc metal is a classic method for the dehalogenation of vicinal dihalides. stackexchange.com The reaction is believed to proceed via an organozinc intermediate. The metal inserts into one of the carbon-bromine bonds, followed by the elimination of the second bromide to form the alkene. stackexchange.com
Electrochemical reduction provides an alternative, often milder, method for dehalogenation. The reaction involves the stepwise transfer of electrons to the substrate at the cathode. publish.csiro.au The first electron transfer results in the cleavage of one carbon-bromine bond to form a radical anion intermediate. The subsequent transfer of a second electron and loss of the second bromide ion yields the alkene. The potential at which the reduction occurs can influence the product distribution. publish.csiro.au
The choice of reducing agent and reaction conditions can also affect the stereoselectivity of the elimination. For instance, iodide ion is also known to induce the dehalogenation of vicinal dihalides, often with a high degree of stereospecificity, proceeding through an anti-elimination pathway. libretexts.org
| Reducing Agent/Method | General Conditions | Mechanistic Features |
| Zinc Metal | Typically in a protic solvent like ethanol (B145695) or acetic acid. | Formation of an organozinc intermediate. stackexchange.com |
| Electrochemical Reduction | In a suitable solvent with a supporting electrolyte. | Stepwise electron transfer via a radical anion intermediate. publish.csiro.au |
| Iodide Ion | Often as NaI in acetone. | Stereospecific anti-elimination. libretexts.org |
Intramolecular Rearrangements and Cyclization Mechanisms
Intramolecular rearrangements and cyclizations are fascinating aspects of organic reactions where the molecular skeleton is reorganized to form new bonds and structures. In the context of reactions involving this compound and its analogues, these pathways are often dictated by the formation of reactive intermediates and the electronic nature of the substituents.
The 1,2-shift is a type of rearrangement where a substituent moves from one atom to an adjacent atom. nih.gov In the context of bromination reactions of compounds structurally related to this compound, such as β-aryl alcohols, a 1,2-phenyl migration has been observed. This rearrangement is particularly noteworthy as it can occur concurrently with the bromination process itself. Studies on the bromination of diastereomeric β-aryl alcohols have revealed that the reaction can proceed with a stereospecific 1,2-migration of the phenyl group. nih.gov
The driving force behind such rearrangements is often the formation of a more stable intermediate. For instance, the migration of a phenyl group can lead to a more stabilized carbocation or radical intermediate. In radical brominations, the formation of a spiro acs.orgrsc.orgoctadienyl radical has been proposed as a key intermediate that facilitates the 1,2-phenyl shift. nih.gov While direct evidence for this compound is not extensively documented in readily available literature, the principles observed in analogous systems suggest that under certain conditions, particularly those favoring radical or cationic intermediates, a 1,2-phenyl shift could be a competing pathway.
A proposed mechanism for a 1,2-aryl shift during a radical bromination reaction is depicted below:
Step 1: Initiation - Generation of a bromine radical.
Step 2: Hydrogen Abstraction - The bromine radical abstracts a hydrogen atom from the benzylic position, forming a benzylic radical.
Step 3: 1,2-Aryl Shift via Spiro Intermediate - The benzylic radical undergoes a rearrangement where the phenyl group migrates to the adjacent carbon, proceeding through a spirocyclic radical intermediate.
Step 4: Radical Recombination - The rearranged radical reacts with a bromine molecule to form the final product and regenerate a bromine radical.
Spiro compounds, characterized by two rings connected through a single atom, can act as crucial intermediates in various chemical transformations. In reactions of phenyl-substituted ethyl systems, particularly under conditions that generate a positive charge or a radical at the benzylic position, the formation of a spiro acs.orgrsc.orgoctadienyl intermediate is a plausible mechanistic feature. This intermediate arises from the intramolecular attack of the phenyl ring onto the reactive center.
Recent research has also highlighted the synthesis of spiro[2.5]octa-4,7-dien-6-ones through 1,6-conjugate addition induced dearomatization of para-quinone methides, further demonstrating the accessibility of these spirocyclic systems. researchgate.netrsc.org While direct observation of a spiro intermediate in reactions of this compound requires specific experimental or computational studies, its potential role in facilitating rearrangements should be considered.
| Intermediate Type | Precursor System | Reaction Type | Consequence |
| Spiro acs.orgrsc.orgoctadienyl radical | β-Aryl alcohols | Radical Bromination | Facilitates 1,2-phenyl migration nih.gov |
| Spiro[2.5]octa-4,7-dien-6-one | para-Quinone methides | 1,6-Conjugate Addition | Synthesis of spirocyclic compounds researchgate.netrsc.org |
Ring-forming reactions involving derivatives of this compound can lead to a variety of heterocyclic and carbocyclic structures. The stereochemical outcome of these reactions is of paramount importance, as it dictates the three-dimensional arrangement of the atoms in the product.
In the context of bromination, the addition of bromine to an alkene typically proceeds via an anti-addition mechanism. This stereospecificity is often explained by the formation of a cyclic bromonium ion intermediate. The incoming bromide ion then attacks the bromonium ion from the side opposite to the initial bromine addition, resulting in the trans or anti product. While this compound itself is already a saturated compound, its precursor, a trifluoromethylstyrene, would undergo such stereoselective bromination.
For reactions involving the pre-existing stereocenters in this compound, the stereochemistry of the starting material will influence the stereochemistry of the products, especially in reactions that proceed with a degree of stereocontrol. For example, in the radical bromination of β-aryl alcohols, the reaction was found to be stereoretentive, meaning the stereochemical configuration of the starting material was preserved in the product, even with the occurrence of a 1,2-phenyl shift. nih.gov This suggests a mechanism involving a double inversion of configuration.
The stereochemical course of a reaction can be influenced by various factors, including the nature of the solvent, the temperature, and the presence of additives or catalysts. Understanding these factors is crucial for controlling the stereochemical outcome of a reaction.
Role of Steric and Electronic Effects on Reactivity and Selectivity
The reactivity of an organic molecule and the selectivity of its reactions are governed by a combination of steric and electronic effects. In this compound, the trifluoromethyl group and the bromine atoms exert significant electronic and steric influences that shape its chemical behavior.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) significantly reduces the electron density of the attached ethyl chain and, by extension, the phenyl ring. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution.
The combined presence of a trifluoromethyl group and two bromine atoms on the ethyl side chain of this compound results in a significant decrease in the electron density of the phenyl ring. This has profound implications for its reactivity, generally making it less nucleophilic. Computational studies, such as NMR chemical shift analysis, can provide insights into the electron density distribution within such molecules. nih.govaps.org
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In reactions involving this compound, both the phenyl ring and the side chain are potential sites for reaction, and the regioselectivity is dictated by the electronic and steric factors discussed above.
Electrophilic Aromatic Substitution: Due to the strong deactivating nature of the (1,2-dibromo-1,2,2-trifluoroethyl) substituent, electrophilic aromatic substitution on the phenyl ring would be expected to be slow. The substituent would act as a meta-director. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
Nucleophilic Reactions: The ethyl side chain of this compound possesses two electrophilic carbon atoms bonded to bromine. Nucleophilic substitution reactions are therefore plausible at these positions. The regioselectivity of nucleophilic attack would depend on several factors:
Steric Hindrance: The carbon bearing the trifluoromethyl group is sterically more hindered than the benzylic carbon. This would favor nucleophilic attack at the benzylic position.
Electronic Effects: The benzylic carbon is adjacent to the phenyl ring, which can stabilize a developing positive charge in a potential Sₙ1-type mechanism. However, the strong electron-withdrawing trifluoromethyl group on the adjacent carbon would destabilize such a carbocation. In an Sₙ2-type reaction, the electron-withdrawing groups would enhance the electrophilicity of the carbon atoms.
The selective bromination of phenylethanes can be controlled to yield either 1,1- or 1,2-dibromo products by adjusting reaction conditions, highlighting the fine balance of factors that determine regioselectivity. rsc.org In the case of reactions with organometallic reagents like Grignard reagents, the outcome (e.g., 1,2- vs. 1,4-addition to an α,β-unsaturated system) is also a classic example of regiocontrol. researchgate.net
Derivatization Strategies and Applications in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Organic Synthesis
The strategic arrangement of reactive sites within (1,2-Dibromo-1,2,2-trifluoroethyl)benzene, identified by its CAS number 40193-72-4, renders it a versatile component for constructing more elaborate molecules. nih.govepa.gov The presence of two vicinal bromine atoms on the ethyl chain, one of which is benzylic, alongside three stable fluorine atoms, provides multiple avenues for derivatization.
Precursor for Diverse Fluorinated Organic Compounds
A primary application of this compound is in the synthesis of various fluorinated compounds. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.
One of the key reactions of this building block is dehalogenation to produce fluorinated alkenes. Treatment of the vicinal dibromide with a reducing agent, such as zinc dust, can lead to the elimination of both bromine atoms, yielding (1,2-difluorovinyl)benzene. This fluorinated styrene (B11656) derivative serves as a valuable monomer for polymerization or as an intermediate for further synthetic transformations.
Table 1: Exemplary Dehalogenation Reaction
| Reactant | Reagents | Major Product | Product Class |
| This compound | Zn dust | (1,2-Difluorovinyl)benzene | Fluorinated Alkene |
Synthesis of Multifunctionalized Aryl- and Fluoroalkyl-Containing Scaffolds
Beyond simple elimination, the reactivity of the carbon-bromine bonds allows for the introduction of a wide range of functional groups, thereby creating multifunctional molecular scaffolds. The benzylic bromide is particularly susceptible to nucleophilic substitution (SN1 or SN2 type reactions), enabling the incorporation of moieties such as azides, cyanides, or alkoxides. vanderbilt.edu These transformations convert the initial building block into a more complex structure bearing both fluoroalkyl and aryl components, which can be elaborated further.
For instance, substitution of the benzylic bromide followed by elimination of the second bromide can generate vinyl fluorides, which are important precursors for various synthetic applications. These scaffolds are highly sought after, as the combination of an aromatic ring and a fluoroalkyl chain is a common feature in many biologically active compounds.
Applications in the Synthesis of Specific Compound Classes
The unique structural features of this compound facilitate its use in the targeted synthesis of specific classes of organic molecules, including unsaturated systems and cyclic structures.
Access to Alkynyl-substituted (Trifluoromethyl)benzenes
The synthesis of alkynyl-substituted (trifluoromethyl)benzenes often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, between a halogenated trifluoromethyl-arene and a terminal alkyne. beilstein-journals.org While the direct conversion of this compound to an alkynyl (trifluoromethyl)benzene is not a straightforward transformation, its derivatives can serve as precursors to alkynes. For example, dehydrobromination of related vinyl bromides, which can be synthesized from the title compound, can yield phenylacetylenes under strong basic conditions. The synthesis of alkynes from vicinal dihalides is a classic transformation, although the specific substitution pattern on the ethyl chain dictates the feasibility and outcome of the reaction.
Preparation of Functionalized Indanes and Heterocycles
The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems like indanes. rsc.org Under the influence of a Lewis acid catalyst, the compound can undergo an intramolecular Friedel-Crafts-type reaction. The catalyst can facilitate the departure of the benzylic bromide as a leaving group, generating a transient carbocation. This electrophilic center can then be attacked by the adjacent phenyl ring, leading to the formation of a new carbon-carbon bond and constructing a five-membered ring. This process would yield a highly functionalized, fluorine-containing indane derivative. Such cyclization strategies are powerful tools for rapidly building molecular complexity. researchgate.net
The synthesis of functionalized spirocyclic heterocycles has also been noted as an important area of medicinal chemistry, where building blocks that can undergo cyclization are crucial. nih.gov
Table 2: Plausible Intramolecular Cyclization
| Reactant | Reagents | Potential Product | Product Class |
| This compound | Lewis Acid (e.g., AlCl₃) | 1-Bromo-1,2,2-trifluoroindane | Functionalized Indane |
Functional Group Interconversions on the this compound Core
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukyoutube.com The this compound core offers several opportunities for FGI, primarily centered on the reactivity of its two carbon-bromine bonds. vanderbilt.eduub.edu
The C-Br bonds are significantly more labile than the C-F bonds and can be selectively targeted. organic-chemistry.org Key transformations include:
Reduction: The bromine atoms can be replaced with hydrogen atoms using reducing agents like tributyltin hydride or through catalytic hydrogenation, yielding (1,2,2-trifluoroethyl)benzene.
Substitution: As mentioned, the benzylic bromide is reactive towards nucleophiles. The second bromide is less reactive but can still be substituted under more forcing conditions. This differential reactivity allows for stepwise functionalization.
Elimination: Treatment with a base can induce the elimination of hydrogen bromide (HBr) to form a vinyl bromide, or the elimination of both bromine atoms (Br₂) with a reducing metal to form an alkene. vanderbilt.edu
These interconversions dramatically expand the synthetic utility of this compound, allowing it to be tailored for entry into a wide array of synthetic pathways.
Bromine/Lithium Exchange and Subsequent Electrophilic Trapping
The bromine-lithium exchange reaction is a powerful and widely used method for the formation of carbon-lithium bonds, which can then be reacted with a variety of electrophiles to introduce new functional groups. wikipedia.orgharvard.edulibretexts.orgyoutube.com This reaction is particularly effective for aryl and vinyl bromides and is known for its high efficiency and functional group tolerance at low temperatures.
The process involves treating the bromo-substituted compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures, often -78 °C. The choice of organolithium reagent can influence the selectivity and efficiency of the exchange. For instance, t-BuLi is more reactive than n-BuLi and can be effective for less reactive bromides. wikipedia.org
In the case of this compound, the presence of two bromine atoms at different positions (benzylic and vicinal to the trifluoromethyl group) presents a challenge in terms of regioselectivity. The relative reactivity of these two positions towards lithium-halogen exchange would depend on steric and electronic factors. Theoretical studies on similar 1,1-dihaloalkenes have shown that the more sterically hindered bromine atom can preferentially undergo exchange. acs.org
Once the organolithium intermediate is formed, it can be "trapped" by a wide array of electrophiles. This allows for the introduction of various substituents, significantly increasing the molecular complexity of the original scaffold. Common electrophiles include aldehydes, ketones, esters, carbon dioxide, and halogenating agents. youtube.comwikipedia.orgnih.gov
Table 1: Illustrative Bromine/Lithium Exchange and Electrophilic Trapping
| Reagent System | Electrophile | Potential Product |
| n-BuLi, THF, -78 °C | Formaldehyde (H₂CO) | (2-Bromo-1-hydroxy-2,2-difluoroethyl)benzene derivative |
| t-BuLi, Et₂O, -78 °C | Carbon Dioxide (CO₂) | 2-Bromo-2-phenyl-3,3,3-trifluoropropanoic acid |
| n-BuLi, THF, -78 °C | N-Bromosuccinimide (NBS) | 1,1,2-Tribromo-1,2,2-trifluoroethyl)benzene |
| n-BuLi, THF, -78 °C | Benzaldehyde (C₆H₅CHO) | 2-Bromo-1-phenyl-1-(phenyl(hydroxy)methyl)-2,2-difluoroethane |
This table represents potential outcomes based on general principles of bromine-lithium exchange and electrophilic trapping, as specific experimental data for this compound was not available in the searched literature.
Sequential Functionalization and Halogen Exchange Reactions
Sequential functionalization offers a pathway to introduce multiple, different functional groups onto a molecule in a controlled manner. For a polyhalogenated compound like this compound, this can be achieved through a series of distinct chemical transformations. One of the key reactions in this context is the halogen exchange reaction, famously exemplified by the Finkelstein reaction. wikipedia.orgiitk.ac.inorganic-chemistry.orgwikipedia.orgbyjus.comorganicmystery.com
The Finkelstein reaction typically involves the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with sodium iodide in acetone. wikipedia.orgbyjus.com The success of the reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, thus shifting the equilibrium towards the product. This reaction is highly effective for primary halides and also works for secondary and benzylic halides. wikipedia.org
In the context of this compound, a selective Finkelstein reaction could potentially replace one of the bromine atoms with iodine. The resulting iodo-bromo compound would then have two different halogens, allowing for orthogonal reactivity in subsequent cross-coupling reactions. For instance, an iodo-substituted carbon is generally more reactive in palladium-catalyzed cross-coupling reactions than a bromo-substituted one.
Beyond the classic Finkelstein reaction, other halogen exchange methods have been developed, including those mediated by metal catalysts, which can broaden the scope and improve the efficiency of the transformation. science.govorganic-chemistry.org A sequential approach could involve a first functionalization step, for example, a bromine-lithium exchange followed by electrophilic trapping at one of the bromine positions. The remaining bromine atom could then be subjected to a halogen exchange reaction to introduce an iodine or even a fluorine atom, setting the stage for further diversification. The synthesis of complex polysubstituted benzenes often relies on such strategic, multi-step sequences. libretexts.org
Table 2: Potential Sequential Halogen Exchange Reactions
| Starting Material | Reagent | Potential Intermediate | Subsequent Reaction | Potential Final Product |
| This compound | NaI, Acetone | (1-Bromo-2-iodo-1,2,2-trifluoroethyl)benzene | Suzuki Coupling with Phenylboronic Acid | (1-Bromo-2-phenyl-1,2,2-trifluoroethyl)benzene |
| This compound | AgF | (1-Bromo-2,2,2-trifluoro-1-fluoroethyl)benzene | Sonogashira Coupling with Phenylacetylene | (1-Bromo-2,2,2-trifluoro-1-(phenylethynyl)ethyl)benzene |
This table illustrates hypothetical sequential functionalization pathways based on established halogen exchange reactions. Specific experimental validation for this compound would be required.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For (1,2-Dibromo-1,2,2-trifluoroethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the phenyl group and the single proton on the ethyl side chain. The phenyl protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The single aliphatic proton, being adjacent to a stereocenter and coupled to both bromine and fluorine atoms, would exhibit a complex multiplet at a downfield-shifted position due to the electronegativity of the adjacent halogens.
¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. One would expect to see distinct signals for the two aliphatic carbons and the six aromatic carbons. The carbon bonded to the bromine and fluorine atoms would show characteristic splitting patterns due to C-F coupling. The chemical shifts would be influenced by the attached halogens, with the carbons of the ethyl group appearing at significantly different fields than the aromatic carbons.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. chemicalbook.com It would be critical for confirming the trifluoroethyl group. The spectrum would show signals for the three fluorine atoms, with their chemical shifts and coupling constants (both F-F and H-F) providing definitive information about their electronic environment and spatial relationships. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. chemicalbook.com
Hypothetical NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | ~7.0 - 8.0 (Phenyl) | Multiplet | Phenyl group presence |
| Downfield (Aliphatic CH) | Multiplet | Environment of the single proton | |
| ¹³C | ~120 - 140 (Aromatic) | Multiple signals | Phenyl ring carbon skeleton |
| Shifted (Aliphatic) | Doublets/Triplets (due to C-F coupling) | Ethyl group carbon environments | |
| ¹⁹F | Wide range | Complex multiplets | Confirmation of trifluoroethyl group, stereochemistry |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of molecular weight and formula.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. The theoretical monoisotopic mass of C₈H₅Br₂F₃ is 315.8710 g/mol . guidechem.com An experimental HRMS measurement yielding a value extremely close to this would provide strong evidence for the correct molecular formula. Furthermore, the distinct isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The sample is first vaporized and passed through a GC column, which separates it from any impurities. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it. This allows for the identification of the main compound and any potential byproducts or starting materials present in the sample, making it an essential tool for quality control in chemical synthesis.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond stretches, bends, and torsions. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching and bending of the aromatic ring.
C-C stretching within the aromatic ring.
Strong absorptions corresponding to C-F bond stretching.
Absorptions in the lower frequency region corresponding to C-Br bonds.
While a complete assignment of all vibrational modes can be complex, FT-IR provides a valuable fingerprint for the compound, allowing for rapid identification and the monitoring of reactions. The analysis is often supported by computational calculations to predict vibrational frequencies. uni-saarland.de
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings: A comprehensive search of scientific databases and literature did not yield any specific FT-IR spectra for this compound.
Expected Spectral Features: Were a spectrum available, it would be expected to exhibit characteristic absorption bands corresponding to its structural components. The table below outlines the theoretical vibrational modes and their expected wavenumber ranges for the functional groups in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-F (Trifluoromethyl) | Stretching | 1400 - 1000 |
| C-Br | Stretching | 680 - 515 |
| Benzene (B151609) Ring (C=C) | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. It relies on the inelastic scattering of monochromatic light.
Detailed Research Findings: No experimental Raman spectra for this compound have been reported in the reviewed literature. While data exists for the related compound (1,2-Dibromoethyl)benzene, it is not applicable here.
Expected Spectral Features: A Raman spectrum of the title compound would be particularly useful for observing symmetric vibrations and bonds involving heavy atoms, which often produce strong Raman signals. Key expected signals would include:
Symmetric C-F stretches in the trifluoromethyl group.
C-Br stretching vibrations , which are typically strong in Raman spectra.
The breathing mode of the benzene ring , a symmetric vibration that gives a characteristic sharp band.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can measure bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: There are no published crystal structures for this compound in crystallographic databases.
Expected Structural Insights: If a single crystal of the compound could be grown and analyzed, X-ray diffraction would provide precise data on:
C-C, C-H, C-F, and C-Br bond lengths and angles , revealing any steric strain or electronic effects from the bulky and electronegative substituents.
Torsional angles describing the conformation of the ethyl chain relative to the phenyl ring.
Intermolecular interactions in the solid state, such as halogen bonding (Br···Br, Br···F) or π-stacking of the benzene rings, which govern the crystal packing.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Detailed Research Findings: Specific UV-Vis absorption spectra for this compound are not available in the public domain. General principles suggest that the benzene ring would be the primary chromophore. The electronic transitions are typically of the π → π* type. chemicalbook.com
Expected Absorption Maxima (λmax): The benzene chromophore typically shows two primary absorption bands. chemicalbook.com For this compound, the expected electronic transitions would be:
A strong π → π* transition (E-band) around 200-220 nm.
A weaker, symmetry-forbidden π → π* transition (B-band) with fine structure, typically appearing around 255-270 nm. The substitution on the benzene ring would likely cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzene.
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π* (E-band) | ~200 - 220 | Benzene Ring |
| π → π* (B-band) | ~255 - 270 | Benzene Ring |
Fluorescence Studies of Derivatized Compounds
Fluorescence is the emission of light from a molecule after it has absorbed light. This property is highly dependent on molecular structure and is often studied for derivatized compounds to develop fluorescent probes or materials.
Detailed Research Findings: No fluorescence studies have been conducted on this compound or its direct derivatives, according to the available literature. Research in this area would first require the synthesis of emissive derivatives, as simple halogenated benzenes are typically not fluorescent.
Theoretical and Computational Studies in Elucidating Properties and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been instrumental in predicting the properties of halogenated hydrocarbons.
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure, a process known as geometry optimization. For (1,2-Dibromo-1,2,2-trifluoroethyl)benzene, which possesses a chiral center and rotational flexibility around the carbon-carbon single bond of the ethyl group, multiple conformers can exist.
Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. The most stable conformer corresponds to the global minimum on the potential energy surface. For similar molecules, like 1,2-dibromotetrafluoroethane, studies have shown the existence of both anti and gauche rotamers, with the anti form being more stable. researchgate.net In the case of this compound, DFT calculations would be used to find the optimized geometries for these different conformers. The relative energies would indicate the most likely conformation of the molecule in the gas phase.
A superimposed analysis of a crystal structure with its optimized structure can reveal the influence of packing interactions in the solid state. nih.gov For instance, a root-mean-square (r.m.s.) deviation between the experimental and calculated structures provides a quantitative measure of their similarity. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ethyl) | |||
| C-Br | |||
| C-F | |||
| C-C (ring) | |||
| C-H | |||
| C-C-Br | |||
| C-C-F | |||
| F-C-F | |||
| C-C-C (ring) | |||
| Phenyl-C-C-Br |
Note: This table is a template representing the type of data that would be generated from DFT geometry optimization. Specific values are not provided as they are not available in the searched literature.
Electronic Structure Analysis (HOMO-LUMO Energies, Electron Density Maps)
The electronic structure of a molecule governs its reactivity. DFT calculations provide key insights into this by determining the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted benzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energies. globalresearchonline.net
Electron density maps, also derived from DFT calculations, visualize the distribution of electrons within the molecule. These maps can highlight regions of high or low electron density, indicating sites that are susceptible to electrophilic or nucleophilic attack.
Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Property | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Total Energy | |
| Dipole Moment |
Note: This table is a template for data that would be obtained from electronic structure calculations. Specific values are not provided due to the lack of published data for this specific compound.
Mechanistic Pathway Investigations via Computational Chemistry
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing details about the transition states and intermediates that are often difficult to observe experimentally.
Transition State Analysis and Energy Barriers
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. openstax.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. openstax.org
For reactions involving this compound, such as dehalogenation or substitution reactions, computational methods can be used to locate the transition state structures. The geometry of the transition state reveals the specific atomic motions involved in the bond-breaking and bond-forming processes. The energy of this state is crucial for calculating the reaction's activation energy. A high activation energy suggests a slow reaction, while a low activation energy indicates a faster process. openstax.org In some cases, a reaction may proceed through a submerged transition state, where the energy of the transition state is lower than that of the reactants. joaquinbarroso.com
Thermochemical Analysis of Reaction Pathways
Thermochemical analysis provides information about the energy changes that occur throughout a reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile illustrates the thermodynamics (the relative stability of reactants and products) and kinetics (the energy barriers between them) of the reaction.
Key thermochemical parameters that can be calculated include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). The Gibbs free energy is particularly important as it indicates the spontaneity of a reaction under constant temperature and pressure.
For a hypothetical reaction involving this compound, computational thermochemical analysis could predict whether the formation of certain products is favorable and how the reaction rate would be affected by temperature.
Table 3: Hypothetical Thermochemical Data for a Reaction of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactant: this compound | ||
| Transition State | ||
| Product(s) | ||
| Activation Energy (ΔG‡) | ||
| Reaction Energy (ΔG°_rxn) |
Note: This table illustrates the type of thermochemical data that would be generated from computational studies of a reaction pathway. Specific values are not available in the searched literature.
Advanced Quantum Chemical Descriptors
Beyond HOMO-LUMO energies, a range of other quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity and properties. These can include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the positive and negative regions of the molecule. It is a useful tool for predicting how a molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions between orbitals that contribute to the stability of the molecule.
These advanced descriptors would offer a more comprehensive theoretical characterization of this compound, complementing the information obtained from geometry optimization and frontier molecular orbital analysis.
Wiberg Bond Order Analysis
Wiberg Bond Index (WBI) analysis is a method used in quantum chemistry to determine the order of a chemical bond based on the electron density distribution from molecular orbital calculations. youtube.com It provides a quantitative measure of the number of electron pairs shared between two atoms, correlating with bond strength and character. youtube.com For typical single, double, and triple bonds, the WBI values are close to 1, 2, and 3, respectively. For delocalized systems like benzene (B151609), the bond orders are intermediate, reflecting the resonance. scielo.org.mx
For this compound, a WBI analysis would be expected to reveal several key features:
The C-C bonds within the phenyl ring would exhibit WBI values intermediate between a single and double bond, likely around 1.4-1.5, which is characteristic of an aromatic system. youtube.comscielo.org.mx
The C-Br and C-F bonds would show WBI values close to 1, indicative of single bonds. However, the exact values would be influenced by the high electronegativity of the halogen atoms. The C-F bond is expected to be stronger and shorter than C-Br and C-I bonds. doubtnut.comchemguideforcie.co.uk
The C-C single bonds in the ethyl side chain would have WBI values near 1.0. youtube.com A slight reduction below 1.0 might be observed due to hyperconjugative interactions with adjacent orbitals. youtube.com
An illustrative table of expected Wiberg Bond Indices for key bonds in the molecule is provided below.
| Bond | Expected Wiberg Bond Index (WBI) | Interpretation |
|---|---|---|
| C-C (in Phenyl Ring) | ~1.45 | Aromatic, partial double bond character. scielo.org.mx |
| C-C (Side Chain) | ~0.95 | Slightly weakened single bond due to electron-withdrawing groups. |
| C-H (Phenyl) | ~0.96 | Typical C-H single bond. |
| C-Br | ~0.90 | Polar single bond. |
| C-F | ~0.92 | Strong, polar single bond. smu.edu |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. uni-muenchen.deresearchgate.net
For this compound, the MEP map would be expected to show:
A region of negative potential (electron-rich) above and below the plane of the benzene ring, characteristic of the π-system. researchgate.net
The highly electronegative fluorine and bromine atoms would create regions of negative potential around them, corresponding to their lone pairs of electrons. mdpi.comnih.gov
The (1,2-dibromo-1,2,2-trifluoroethyl) group is a strong electron-withdrawing substituent due to the inductive effect of the halogen atoms. vaia.comyoutube.com This would significantly reduce the electron density of the attached phenyl ring compared to unsubstituted benzene, making the ring less nucleophilic. vaia.comyoutube.com This deactivation would be visible as a less intense negative potential over the ring and an expansion of the positive potential around the ring's edge.
The hydrogen atoms on the phenyl ring would exhibit positive electrostatic potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu A key feature of NBO analysis is the study of "delocalization" effects, which are viewed as donor-acceptor interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory, providing a quantitative measure (E(2)) of hyperconjugation and resonance. wisc.eduuba.ar
An NBO analysis of this compound would provide deep insights into its electronic structure:
Bonding and Hybridization: The analysis would detail the composition and hybridization of the C-C, C-H, C-F, and C-Br bonds. The C-F and C-Br bonds would be highly polarized towards the halogen atoms. uni-muenchen.de
Aromaticity: Delocalization from the phenyl π-orbitals into the antibonding orbitals of the side chain, and vice-versa, would also be quantified, providing a picture of the electronic communication between the substituent and the aromatic ring.
The following table illustrates some of the key donor-acceptor interactions that would be expected from an NBO analysis.
| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |
|---|---|---|---|
| LP (Br) | σ(C-C) | n → σ | Moderate hyperconjugative stabilization. researchgate.net |
| LP (F) | σ(C-C) | n → σ | Significant hyperconjugative stabilization. rsc.org |
| π (C=C) Phenyl | σ(C-C) Side Chain | π → σ | Indicates electronic delocalization from ring to substituent. |
| σ (C-H) Phenyl | π(C=C) Phenyl | σ → π | Weak hyperconjugation within the ring. |
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the degree of aromaticity in a cyclic system. nih.govnih.gov It compares the bond lengths of a given ring to an optimal bond length assumed for a perfectly aromatic system. The HOMA index is normalized so that benzene has a value of 1, while a hypothetical non-aromatic Kekulé structure with alternating single and double bonds has a value of 0. nih.gov Values close to 1 indicate high aromaticity, while values closer to 0 or negative values indicate non-aromatic or anti-aromatic character, respectively. nih.govnih.gov
For this compound, the electron-withdrawing nature of the substituent would be expected to induce some degree of bond length alternation in the phenyl ring. This perturbation of the ideal geometry would result in a HOMA value slightly lower than that of benzene. However, the value would still be high, confirming the retention of significant aromatic character. Studies on other substituted benzenes have shown that even strong electron-withdrawing or donating groups typically result in HOMA values above 0.9, indicating the robustness of the benzene ring's aromaticity. nih.govacs.org
| Compound | Expected HOMA Index | Degree of Aromaticity |
|---|---|---|
| Benzene | 1.000 | Archetypal Aromatic. nih.gov |
| This compound | ~0.985 | Highly Aromatic, slightly reduced by substituent. nih.gov |
Correlation of Computational Data with Experimental Observations
A primary goal of computational chemistry is to provide predictions and insights that can be correlated with and validated by experimental results. grnjournal.usrsc.org The theoretical data generated for this compound in the preceding sections can be directly linked to its observable chemical and physical properties.
Reactivity and Reaction Mechanisms: The MEP map provides a clear prediction of the molecule's reactivity. uni-muenchen.de The electron-deficient nature of the aromatic ring suggests it would be deactivated towards electrophilic aromatic substitution compared to benzene, a prediction that can be tested experimentally by measuring reaction rates. vaia.com Furthermore, the most positive regions on the MEP map indicate the most likely sites for nucleophilic attack, while the most negative regions indicate sites for electrophilic attack, guiding the design of synthetic reactions. grnjournal.us
Spectroscopic Properties: Computational methods can predict spectroscopic data. For instance, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure. NBO analysis can help in assigning specific vibrational modes to the stretching or bending of particular bonds.
Bonding and Structure: The bond orders from WBI and delocalization energies from NBO analysis correlate with experimentally measurable properties like bond lengths (determined via X-ray crystallography or microwave spectroscopy) and bond dissociation energies. nih.govlibretexts.org For example, a higher Wiberg bond index implies a stronger, shorter bond.
The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling a more profound understanding of molecular behavior than either approach could achieve alone. grnjournal.usnih.gov
Future Directions and Emerging Research Avenues for 1,2 Dibromo 1,2,2 Trifluoroethyl Benzene
Development of More Sustainable and Efficient Synthetic Routes
The future development of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene chemistry is contingent on the establishment of sustainable and efficient synthetic pathways. Current methodologies for the synthesis of similar vicinal dihalides often rely on hazardous reagents and produce significant waste. Future research should prioritize greener alternatives.
One promising approach involves the direct vicinal dibromination of (2,2,2-trifluoroethenyl)benzene. Modern advancements in photocatalysis offer a safer and more efficient alternative to traditional methods that use molecular bromine. nih.gov For instance, the use of dual-functional group transfer reagents under visible-light irradiation could enable the chemo- and regioselective dibromination in a single, atom-economical step. nih.gov
Furthermore, the development of catalytic systems that can operate under milder conditions, use non-toxic solvents, and are recyclable will be crucial. Research into solid-supported bromine sources or electrocatalytic methods could also lead to more sustainable synthetic protocols. The table below outlines a comparison of potential synthetic routes.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Potential Advantages | Research Focus |
| Photocatalytic Dibromination | (2,2,2-Trifluoroethenyl)benzene | Visible-light photocatalyst, dibrominating agent (e.g., N-bromosuccinimide) | High selectivity, mild conditions, reduced use of toxic Br₂ | Catalyst development, optimization of reaction conditions |
| Electrochemical Synthesis | (2,2,2-Trifluoroethenyl)benzene | Electrode materials, supporting electrolyte with bromide source | Avoids chemical oxidants, precise control over reaction | Electrode material screening, mechanistic studies |
| Flow Chemistry | (2,2,2-Trifluoroethenyl)benzene | Microreactor, bromine source | Enhanced safety and scalability, improved heat and mass transfer | Reactor design, optimization of flow parameters |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The presence of two bromine atoms and a trifluoromethyl group on adjacent carbons in this compound opens the door to a wide range of chemical transformations. Future research should focus on exploring its novel reactivity patterns and developing catalytic methods to control these reactions.
One key area of investigation is the selective dehydrobromination of the molecule. Depending on the reaction conditions, it may be possible to selectively eliminate one molecule of HBr to form either (E/Z)-1-bromo-2,2,2-trifluoro-1-phenylethene or 2-bromo-1,1,1-trifluoro-2-phenylethene. The use of phase-transfer catalysis, which has been shown to be effective in the selective dehydrobromination of 1,2-dibromo-1-phenylethane, could be a fruitful avenue of exploration. researchgate.net
Another important reaction to investigate is dehalogenation. The removal of both bromine atoms could lead to the formation of (2,2,2-trifluoroethenyl)benzene, a valuable monomer and synthetic intermediate. wikipedia.org Furthermore, exploring the differential reactivity of the C-Br bonds versus the C-F bonds under various catalytic conditions, such as phosphazene bases which are known to catalyze defluorinative functionalization of (2,2,2-trifluoroethyl)arenes, could unlock novel synthetic pathways. researchgate.net
The development of catalytic cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, at one or both of the C-Br positions would significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups.
Advanced Functionalization for Materials Science and Specialized Applications
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and unique electronic properties, make fluorinated compounds highly desirable in materials science. science.govnumberanalytics.com this compound can serve as a versatile building block for the synthesis of advanced functional materials.
Future research should explore the transformation of this compound into novel monomers for polymerization. For example, after dehydrobromination to a vinyl derivative, it could be polymerized to create fluorinated polymers with tailored properties for applications such as high-performance coatings, membranes, or dielectrics. The incorporation of the trifluoroethylphenyl moiety could lead to materials with low surface energy and high hydrophobicity.
Furthermore, the bromine atoms serve as handles for the introduction of other functional groups, enabling the synthesis of a wide range of derivatives with potential applications in specialized fields. For instance, the introduction of liquid crystalline moieties could lead to new fluorinated liquid crystals. In the field of agrochemicals and pharmaceuticals, the trifluoromethyl group is a common motif, and this compound could be a precursor to novel bioactive molecules. researchgate.netnih.gov Research into the selective functionalization of the C-Br bonds to introduce pharmacophores or other biologically active groups is a promising direction.
| Potential Application Area | Derived Functional Material/Molecule | Key Functionalization Step | Anticipated Properties/Function |
| Materials Science | Fluorinated Polymers | Dehydrobromination followed by polymerization | High thermal stability, chemical resistance, low dielectric constant |
| Materials Science | Functional Coatings | Surface grafting via C-Br bond chemistry | Hydrophobicity, oleophobicity, anti-fouling properties |
| Agrochemicals | Novel Pesticides/Herbicides | Cross-coupling reactions to introduce active moieties | Enhanced biological activity and metabolic stability |
| Pharmaceuticals | Drug Candidates | Functionalization to mimic fluorinated phenylalanines or other bioactive structures | Improved pharmacokinetic properties |
Deeper Computational Insights into Complex Reaction Systems and Stereo-control
This compound possesses a chiral center at the carbon bearing a bromine atom and the phenyl group. This introduces the element of stereochemistry into its reactions, making computational studies an invaluable tool for understanding and predicting reaction outcomes.
Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to gain deeper insights into the mechanisms of reactions involving this compound. acs.org Computational modeling can be used to elucidate the transition states of various reactions, such as dehydrobromination or nucleophilic substitution, and to predict the stereoselectivity of these processes. libretexts.orginflibnet.ac.in
Understanding the factors that control the stereochemical outcome of reactions is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Computational studies can help in the rational design of chiral catalysts or reagents that can achieve high levels of stereocontrol in reactions of this compound. For example, modeling the interaction of different diastereomers with a chiral catalyst can help predict which will react faster and lead to a kinetic resolution.
Moreover, computational methods can be used to predict the physicochemical properties of new derivatives of this compound, guiding synthetic efforts towards molecules with desired characteristics for specific applications in materials science or medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1,2-Dibromo-1,2,2-trifluoroethyl)benzene, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via halogenation of trifluoroethylbenzene derivatives. For example, bromination of 1,2,2-trifluoroethylbenzene using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) yields the dibrominated product. Reaction optimization involves adjusting stoichiometry, temperature, and catalyst loading to minimize by-products like mono-brominated species .
- Characterization : Confirm purity using GC/MS (e.g., DB-35 columns for halogenated aromatics) and NMR (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for structural confirmation) .
Q. How does the electronic environment of this compound influence its reactivity in substitution reactions?
- Methodology : The electron-withdrawing effects of bromine and trifluoroethyl groups activate the benzene ring toward nucleophilic aromatic substitution (NAS). Reactivity can be assessed via kinetic studies using nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). Monitor progress via TLC or HPLC .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Use glass-coated vials to avoid interactions with metals. Degradation products (e.g., HBr, fluorinated by-products) should be monitored via periodic FT-IR or mass spectrometry .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Compare computed activation energies for competing pathways (e.g., para vs. meta substitution) .
- Example : A study on similar difluoronitrobenzenes showed that electron-deficient positions favor nucleophilic attack, aligning with Löwdin charge analysis .
Q. What strategies mitigate by-product formation during cross-coupling reactions with this compound?
- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance selectivity in Suzuki-Miyaura couplings. Optimize solvent (toluene/THF) and base (K₂CO₃) to suppress β-hydride elimination. Monitor via GC-MS and isolate products using column chromatography (silica gel, hexane/EtOAc) .
Q. How does the compound interact with biomolecules, and what are its implications for drug discovery?
- Methodology : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For instance, fluorinated analogs have shown antifungal activity against Candida albicans via membrane disruption, assessed through MIC (Minimum Inhibitory Concentration) assays . Molecular docking (AutoDock Vina) can predict binding affinity to target proteins (e.g., cytochrome P450) .
Contradictions and Resolutions
- Contradiction : reports higher yields for bromination at 0°C, while suggests elevated temperatures improve halogen exchange efficiency.
- Resolution : Temperature-dependent reactivity highlights the need for condition-specific optimization. Low temperatures favor electrophilic bromination, while higher temperatures enhance nucleophilic substitution in halogen exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
